molecular formula C19H12N2O4 B2401681 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1235337-41-3

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2401681
CAS No.: 1235337-41-3
M. Wt: 332.315
InChI Key: XVXUECZIDSXWMM-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” is a Protease class compound with a molecular weight of 473.47 and a molecular formula of C29H19N3O4 .


Synthesis Analysis

The synthesis of benzoxazole compounds, which are similar to the compound , has been confirmed by IR, 1H/13C-NMR, and mass . The synthesis of these compounds involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular structure of benzoxazole compounds has been analyzed using X-ray diffraction . The molecules are nonplanar, and the character of their nonplanarity varies . In some molecules, the intramolecular hydrogen bond N–H⋅⋅⋅N is closed rather than the potentially possible bond N–H⋅⋅⋅O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole compounds have been studied . These reactions involve various reagents and conditions, and the yield of the reactions can vary .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole compounds have been analyzed using various techniques . For example, the melting point, IR spectrum, and 1H-NMR spectrum have been determined .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide and its analogs have been synthesized and evaluated for various biological activities. One study discussed the synthesis of analogs with significant in vitro antimicrobial and antifungal activities. Additions of different functional groups had varying effects on activity, especially when electron-withdrawing groups like fluorine, bromine, and chlorine were incorporated (Rajurkar & Pund, 2014).

Antibacterial Agents

Another study designed and synthesized novel analogs, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited antibacterial activity at non-cytotoxic concentrations, making them of considerable interest for further applications in medicinal chemistry (Palkar et al., 2017).

Antimycobacterial Agents

In the context of treating tuberculosis, a study focused on the synthesis of N-pyrazinylbenzamides, which were evaluated for their antimycobacterial activity. Some derivatives showed promising activity against Mycobacterium tuberculosis and other bacterial strains, with lower cytotoxicity and better selectivity (Zítko et al., 2018).

Biological Applications and Inhibition Studies

A series of substituted benzamides were synthesized and screened for potential biological applications, including inhibition studies against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. The reported compounds showed potential for binding nucleotide protein targets, indicating their relevance in medicinal chemistry (Saeed et al., 2015).

Antiviral Activity

A study synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. Several compounds exhibited significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral drug development (Hebishy et al., 2020).

Antimicrobial Activity

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and screened for its antibacterial and antifungal activities. It also demonstrated anticancer activity against MDA-MB-231 breast cancer cells, indicating its potential in cancer therapy (Senthilkumar et al., 2021).

Safety and Hazards

While specific safety and hazard information for “N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” is not available, it’s important to note that all chemical compounds should be handled with appropriate safety precautions. Some benzoxazole compounds have shown hepato toxicity .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the development of new benzoxazole derivatives, including “N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide”, could be a promising direction for future research .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-oxopyran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-17-10-7-13(11-24-17)18(23)20-14-8-5-12(6-9-14)19-21-15-3-1-2-4-16(15)25-19/h1-11H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXUECZIDSXWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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